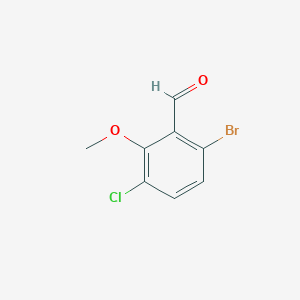
(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
説明
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol” is not explicitly described in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol” are not explicitly described in the available literature .
科学的研究の応用
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Anticancer Properties
Compounds with the pyrazole scaffold, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, have been found to exhibit anti-cancer properties . This makes them potential candidates for the development of new anticancer drugs.
Inhibitor of EGFR T790M Mutants
“(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol” has been used in the synthesis of irreversible pyrrolopyrimidine inhibitors of EGFR T790M mutants . These inhibitors provide potent EGFR activity against common mutants and desirable ADME properties .
Antibacterial Properties
Pyrazole-bearing compounds, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-inflammatory Properties
Compounds with the pyrazole scaffold, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Fungicide Development
The pyrazole group has been used in the development of commercial fungicides . In particular, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
特性
IUPAC Name |
(4-fluoro-1-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBSTDKPCIAXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)







![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)

